N-(2,6-difluorophenyl)-4-iodobenzamide
Overview
Description
N-(2,6-Difluorophenyl)-4-iodobenzamide is an organic compound that features both fluorine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-iodobenzamide typically involves the reaction of 2,6-difluoroaniline with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzamides.
Oxidation Products: Oxidation can lead to the formation of iodinated benzoic acids or other oxidized derivatives.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
N-(2,6-Difluorophenyl)-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2,6-Difluoroaniline
- 2,6-Difluorobenzamide
Comparison: N-(2,6-difluorophenyl)-4-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution and coupling reactions, as well as improved binding affinity in biological systems. The presence of iodine also allows for radio-labeling, making it useful in imaging studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHGJJZMPCSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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